An In-depth Technical Guide to 2-[4-(Methylamino)oxan-4-yl]ethan-1-ol
An In-depth Technical Guide to 2-[4-(Methylamino)oxan-4-yl]ethan-1-ol
Prepared for: Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the chemical properties, synthesis, and potential applications of 2-[4-(Methylamino)oxan-4-yl]ethan-1-ol, a key heterocyclic building block relevant to modern medicinal chemistry.
Executive Summary
2-[4-(Methylamino)oxan-4-yl]ethan-1-ol is a substituted tetrahydropyran derivative featuring a secondary amine and a primary alcohol. These functional groups make it a versatile intermediate for the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. The tetrahydropyran (oxane) ring is a prevalent scaffold in numerous natural products and marketed drugs, valued for its ability to improve physicochemical properties such as solubility and metabolic stability.[1][2][3] This guide details the compound's identity, physicochemical characteristics, a robust synthesis protocol, and its strategic role in drug discovery.
Chemical Identity and Physicochemical Properties
Proper identification and understanding of a compound's physical properties are foundational to its application in research and development.
Structure and Identifiers
-
IUPAC Name: 2-[4-(Methylamino)oxan-4-yl]ethan-1-ol
-
Synonyms: 2-(4-(Methylamino)tetrahydro-2H-pyran-4-yl)ethan-1-ol
-
CAS Number: 1392323-93-6[4]
-
Molecular Formula: C₈H₁₇NO₂
-
Molecular Weight: 159.23 g/mol
Physicochemical Data
A summary of the key physicochemical properties is presented in Table 1. These parameters are critical for designing reaction conditions, purification strategies, and formulation development.
| Property | Value / Description | Source / Rationale |
| Appearance | White to off-white solid or oil | Typical for similar aliphatic amino alcohols. |
| Solubility | Soluble in methanol, ethanol, dichloromethane, and water. | Inferred from functional groups (polar amine and alcohol) and typical solvents used in its synthesis. |
| Boiling Point | Not experimentally determined; estimated >200 °C. | High polarity and hydrogen bonding capability suggest a relatively high boiling point. |
| Melting Point | Not experimentally determined. | --- |
| pKa (Basic) | Estimated 9.5 - 10.5 | Based on the pKa of similar acyclic secondary amines. This value is crucial for salt formation and pH-dependent extraction procedures. |
| pKa (Acidic) | Estimated 16 - 17 | Based on the pKa of the primary alcohol, indicating it will only be deprotonated by strong bases.[5] |
Synthesis and Purification Protocol
The synthesis of 2-[4-(Methylamino)oxan-4-yl]ethan-1-ol is not widely reported in standard chemical literature but can be inferred from patent filings where it serves as a crucial intermediate. The following protocol is a synthesized methodology based on established chemical transformations.
Synthetic Workflow Overview
The synthesis initiates from the commercially available Tetrahydro-4H-pyran-4-one and proceeds through a multi-step sequence involving cyanation, functional group manipulation, and reductive amination.
Caption: Synthetic workflow for 2-[4-(Methylamino)oxan-4-yl]ethan-1-ol.
Detailed Step-by-Step Protocol
Step 1: Synthesis of (4-(Aminomethyl)tetrahydro-2H-pyran-4-yl)methanol
-
Causality: This initial step, as detailed in patent literature, constructs the core substituted pyran ring.[6] It begins by forming a cyano-substituted pyran ring, which is then reduced.
-
Procedure:
-
To a solution of methyl cyanoacetate (1.0 eq) in DMF, add 1-bromo-2-(2-bromoethoxy)ethane (1.1 eq) and DBU (2.2 eq).
-
Heat the mixture to 85 °C for 3 hours. The reaction progress can be monitored by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product, methyl 4-cyanotetrahydro-2H-pyran-4-carboxylate, is used directly.
-
Dissolve the crude material in THF and cool to 0 °C. Add Lithium aluminum hydride (LAH) (1.0 M solution in THF, 1.0 eq) dropwise.
-
Allow the mixture to warm to room temperature and stir for 18 hours.
-
Carefully quench the reaction by sequential addition of water, 15% NaOH solution, and water. Filter the resulting solid and concentrate the filtrate to yield crude (4-(aminomethyl)tetrahydro-2H-pyran-4-yl)methanol.[6]
-
Step 2: N-Methylation and Final Product Formation
-
Causality: Direct N-methylation can be challenging. A more controlled approach involves protection, methylation, and deprotection. However, a direct reductive amination of a related intermediate is also plausible. For the purpose of this guide, we will follow a logical sequence from the available amine.
-
Procedure (Illustrative):
-
The primary amine from the previous step is subjected to reductive amination using formaldehyde (1.1 eq) and a reducing agent like sodium triacetoxyborohydride in a solvent such as dichloroethane.
-
This reaction selectively forms the N-methyl group. The reaction is typically stirred at room temperature until completion.
-
Work-up involves quenching with a saturated aqueous solution of sodium bicarbonate and extracting the product with dichloromethane.
-
The organic layer is dried and concentrated.
-
Step 3: Purification
-
Self-Validation: Purity is paramount for use in drug development. The final compound is purified using silica gel column chromatography.
-
Procedure:
-
The crude product is loaded onto a silica gel column.
-
Elute with a gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH). The presence of a small amount of triethylamine (e.g., 0.5%) in the eluent is recommended to prevent the amine from tailing on the acidic silica gel.
-
Combine fractions containing the pure product (as determined by TLC or LC-MS) and concentrate to yield the final product. The purity should be assessed by ¹H NMR and LC-MS.
-
Spectroscopic and Analytical Data
Spectroscopic data is essential for structure verification and quality control.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The expected ¹H NMR and ¹³C NMR chemical shifts provide a unique fingerprint of the molecule.
| Data Type | Expected Chemical Shifts (ppm) and Multiplicities | Assignment |
| ¹H NMR | ~3.6-3.8 (m) | -OCH₂ - (ring protons adjacent to oxygen) |
| ~3.5 (t) | -CH₂ -OH (ethanol side chain) | |
| ~2.4 (s) | -N-CH₃ (methylamino group) | |
| ~1.8 (t) | -CH₂ -CH₂OH (ethanol side chain) | |
| ~1.5-1.7 (m) | -CH₂ - (ring protons not adjacent to oxygen) | |
| ¹³C NMR | ~68-70 | -OCH₂ - (ring carbons adjacent to oxygen) |
| ~60-62 | -CH₂ OH (ethanol side chain) | |
| ~55-58 | Quaternary Carbon C4 | |
| ~40-42 | -CH₂ -CH₂OH (ethanol side chain) | |
| ~35-37 | -N-CH₃ | |
| ~32-34 | -CH₂ - (ring carbons not adjacent to oxygen) |
Note: Predicted shifts are based on analogous structures. Actual spectra should be acquired for confirmation.
Chemical Reactivity and Applications
The utility of 2-[4-(Methylamino)oxan-4-yl]ethan-1-ol lies in the reactivity of its primary alcohol and secondary amine functional groups.
Key Functional Group Reactivity
Caption: Reactivity map of key functional groups.
-
Primary Alcohol: The hydroxyl group can be readily oxidized to an aldehyde or carboxylic acid, esterified with carboxylic acids or their derivatives, or converted into an ether. These transformations are fundamental for attaching the molecule to other scaffolds.
-
Secondary Amine: The methylamino group is nucleophilic and basic. It can be acylated to form amides, further alkylated, or reacted with sulfonyl chlorides to produce sulfonamides. This site is often used to connect the building block to a core structure in drug design.
Role in Drug Discovery
The tetrahydropyran motif is a "privileged" structure in medicinal chemistry. It is often used as a replacement for more metabolically labile or lipophilic groups to enhance drug-like properties. This compound, specifically, serves as a versatile linker or side-chain component. For instance, related tetrahydropyran-based amines have been incorporated into selective CB2 receptor agonists for the treatment of inflammatory pain, demonstrating the therapeutic relevance of this scaffold.[7] Its bifunctional nature allows for precise, directional synthesis, enabling its incorporation into complex molecular architectures designed to interact with specific biological targets.
Conclusion
2-[4-(Methylamino)oxan-4-yl]ethan-1-ol is a valuable and versatile chemical intermediate. Its synthesis, while requiring multiple steps, relies on well-established and reliable chemical reactions. The presence of two distinct and reactive functional groups, combined with the favorable properties imparted by the tetrahydropyran core, makes it a significant building block for medicinal chemists and drug development professionals aiming to create novel therapeutics with optimized pharmacological profiles.
References
- Barsanti, P. et al. (2014). U.S. Patent No. 8,778,951. U.S. Patent and Trademark Office.
-
Giblin, G. M., et al. (2007). Discovery of 2-[(2,4-dichlorophenyl)amino]-N-[(tetrahydro- 2H-pyran-4-yl)methyl]-4-(trifluoromethyl)- 5-pyrimidinecarboxamide, a selective CB2 receptor agonist for the treatment of inflammatory pain. Journal of Medicinal Chemistry, 50(11), 2597-600. Available at: [Link]
-
Hassan, S. et al. (2016). Pyran: A comprehensive review on its medicinal importance. ResearchGate. Available at: [Link]
-
Kappe, C. O. (2015). One-Pot Synthesis of 2-Amino-4H-Pyrans and 2-Amino-Tetrahydro-4H-Chromenes Using L-Proline. DergiPark. Available at: [Link]
Sources
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. Tetrahydro-4H-pyran-4-one: properties and applications_Chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. 2-[4-(methylamino)oxan-4-yl]ethan-1-ol | 1432679-98-5 [chemicalbook.com]
- 5. 2-(Methylamino)ethanol = 98 109-83-1 [sigmaaldrich.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. Discovery of 2-[(2,4-dichlorophenyl)amino]-N-[(tetrahydro- 2H-pyran-4-yl)methyl]-4-(trifluoromethyl)- 5-pyrimidinecarboxamide, a selective CB2 receptor agonist for the treatment of inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
